molecular formula C54H90O3S B13770582 [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(3R,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfite

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(3R,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfite

Cat. No.: B13770582
M. Wt: 819.4 g/mol
InChI Key: HLGNAFRHPNDEGO-CZSGSNDGSA-N
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Description

Overview of Sulfite Esters in Organic Chemistry

Sulfite esters, characterized by the functional group (RO)(R'O)SO, are formally derived from sulfurous acid (H~2~SO~3~) but are synthesized via alternative routes due to the instability of the parent acid. These compounds adopt a trigonal pyramidal geometry at the sulfur center, imparting chirality when R and R' groups differ. Classical synthesis involves the reaction of thionyl chloride (SOCl~2~) with alcohols, often conducted at room temperature to minimize competing chloroalkane formation. For example, the reaction of cholesterol with thionyl chloride yields cholesteryl sulfite esters, as demonstrated in early 20th-century studies.

Recent advances include electrochemical methods for synthesizing sulfinic and sulfonic esters from sulfonyl hydrazides, enabling precise control over reaction conditions. Alkyl sulfinic esters form in dimethylformamide (DMF) at 5 mA, while sulfonic esters require alkyl alcohol solvents at 15 mA. Such innovations expand the toolkit for synthesizing complex sulfite esters, including steroidal derivatives.

Significance of Steroidal Sulfite Esters in Contemporary Research

Steroidal sulfite esters occupy a niche in biochemistry due to their structural similarity to endogenous steroid sulfates, such as cholesterol sulfate and dehydroepiandrosterone (DHEA) sulfate. These compounds serve as hormonally inert reservoirs that can be reactivated via desulfation by steroid sulfatase enzymes. The target compound’s dimeric structure—featuring two stereochemically distinct steroidal moieties linked by a sulfite group—suggests unique physicochemical properties, potentially influencing receptor binding or metabolic stability.

Research into cyclic sulfite esters has revealed the importance of stereogenic sulfur centers. For instance, stereospecific synthesis of cyclic sulfite esters from enantiopure tetraols demonstrated how intramolecular hydrogen bonding directs sulfur-centered chirality. Such findings underscore the structural complexity achievable in steroidal sulfite esters and their relevance in studying chiral environments.

Rationale for Studying the Target Compound

The target compound’s bifunctional steroidal architecture positions it as a model system for investigating:

  • Stereochemical Effects : The (3S) and (3R) configurations in the two steroidal units create diastereomeric interactions, potentially altering solubility or enzymatic recognition.
  • Synthetic Methodology : Its synthesis may leverage classical thionyl chloride routes or modern electrochemical techniques, offering insights into scalability and stereocontrol.
  • Biological Precursor Potential : As with cholesterol sulfate, this sulfite ester could act as a stabilized precursor for active steroids, mitigating rapid metabolic degradation.

Theoretical studies on analogous systems, such as the formation of cholesteryl chloride via sulfite ester intermediates, highlight the role of transition states and radical mechanisms in such reactions. These principles may extend to the hydrolysis or functionalization of the target compound.

Historical Context and Discovery

The synthesis of sulfite esters dates to the early 20th century, with Daughenbaugh and Allison’s 1929 work on cholesterol sulfite esters marking a foundational milestone. Their method—using thionyl chloride and pyridine—remains a benchmark for steroidal sulfite ester preparation. Subsequent decades saw refinement of these protocols, including the use of nonpolar solvents to isolate intermediates.

The advent of stereospecific synthesis in the 21st century enabled precise construction of sulfur-centered chirality. For example, cyclic sulfite esters derived from tetraarylbutanetetraols demonstrated how intramolecular hydrogen bonding could enforce stereochemical outcomes. Concurrently, electrochemical methods emerged as sustainable alternatives to traditional halogenation routes. Against this backdrop, the target compound represents a convergence of historical methodologies and modern stereochemical precision.

Table 1: Key Synthetic Routes for Sulfite Esters

Method Reagents/Conditions Key Features Example Application
Classical Thionyl Chloride SOCl~2~, ROH, pyridine High yields, room temperature Cholesterol sulfite esters
Electrochemical Sulfonyl hydrazides, DMF/ROH Tunable current (5–15 mA), solvent-dependent selectivity Alkyl sulfinic/sulfonic esters
Stereospecific Cyclization Enantiopure tetraols, SOCl~2~ Intramolecular H-bonding directs chirality Cyclic sulfite esters

This table summarizes critical advancements in sulfite ester synthesis, contextualizing the target compound’s potential preparation pathways.

Properties

Molecular Formula

C54H90O3S

Molecular Weight

819.4 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(3R,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfite

InChI

InChI=1S/C54H90O3S/c1-35(2)13-11-15-37(5)45-21-23-47-43-19-17-39-33-41(25-29-51(39,7)49(43)27-31-53(45,47)9)56-58(55)57-42-26-30-52(8)40(34-42)18-20-44-48-24-22-46(38(6)16-12-14-36(3)4)54(48,10)32-28-50(44)52/h17-18,35-38,41-50H,11-16,19-34H2,1-10H3/t37-,38-,41-,42+,43+,44+,45-,46-,47+,48+,49+,50+,51+,52+,53+,54-,58?/m1/s1

InChI Key

HLGNAFRHPNDEGO-CZSGSNDGSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@H](C4)OS(=O)O[C@H]5CC[C@@]6([C@H]7CC[C@]8([C@H]([C@@H]7CC=C6C5)CC[C@@H]8[C@H](C)CCCC(C)C)C)C)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)OC5CCC6(C7CCC8(C(C7CC=C6C5)CCC8C(C)CCCC(C)C)C)C)C)C

Origin of Product

United States

Preparation Methods

Preparation of Steroidal 3-Hydroxy Precursors

  • The starting materials are typically the corresponding steroidal alcohols with the cyclopenta[a]phenanthrene core, such as (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol.
  • These steroids can be obtained via:
    • Extraction and purification from natural sources (e.g., animal or plant sterols).
    • Total or partial chemical synthesis involving stereoselective functionalization of the steroid nucleus.
  • Stereochemical integrity is maintained using chiral catalysts or stereospecific reactions to ensure the correct configuration at the multiple chiral centers.

Formation of the Sulfite Ester Linkage

  • The key step is the coupling of two steroidal 3-hydroxy groups via a sulfite group (-SO2-).
  • This is generally accomplished by reacting the two steroidal alcohols with a sulfiting agent such as sulfurous acid derivatives or sulfur dioxide in the presence of activating agents.
  • A commonly used reagent is sulfurous acid or sulfur dioxide in the presence of base or dehydrating agents to facilitate esterification.
  • The reaction conditions must be carefully controlled to avoid oxidation or side reactions, typically performed under an inert atmosphere and at low temperatures.
  • The reaction proceeds through the formation of a sulfite intermediate, which then links the two steroidal units via their 3-hydroxy groups, forming the sulfite ester bond.
  • Purification is achieved by chromatographic techniques such as preparative HPLC or recrystallization to isolate the pure sulfite dimer.

Alternative Synthetic Routes

  • Some patents and research articles suggest the use of chlorosulfonic acid or sulfuryl chloride as activating agents to generate reactive sulfite intermediates for coupling.
  • Enzymatic methods using sulfotransferases have been explored for regioselective sulfite ester formation, though these are less common for such complex steroidal dimers.
  • Protection-deprotection strategies may be employed to selectively functionalize the 3-hydroxy groups before sulfite coupling to improve yield and selectivity.

Data Tables Summarizing Preparation Conditions

Step Reagents/Conditions Notes Reference
Steroidal 3-hydroxy precursor synthesis Natural extraction or stereoselective synthesis Maintain stereochemistry at multiple centers
Sulfite ester formation Sulfurous acid or SO2 + base, inert atmosphere, low temp Avoid oxidation, control reaction time
Alternative activation Chlorosulfonic acid or sulfuryl chloride Generates reactive intermediates
Purification Preparative HPLC, recrystallization Isolate pure sulfite dimer

Research Discoveries and Advances

  • Recent studies have highlighted the importance of stereochemical control during the sulfite ester formation to preserve biological activity and avoid isomeric impurities.
  • Advances in mild sulfiting reagents and catalytic systems have improved yields and selectivity in sulfite ester synthesis of complex steroids.
  • Analytical techniques such as NMR, including 13C NMR, and mass spectrometry are crucial for confirming the structure and stereochemistry of the final sulfite dimer.
  • Patents describe the use of novel sulfite coupling reagents and conditions to enable scalable synthesis of steroidal sulfite esters with high purity and reproducibility.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfite group can be oxidized to a sulfate.

    Reduction: The cyclopenta[a]phenanthrene core can be reduced under specific conditions.

    Substitution: The methylheptan-2-yl groups can participate in substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a model compound to study stereochemistry and reaction mechanisms.

    Biology: It can be used to investigate the effects of sulfite esters on biological systems.

    Industry: Used in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The sulfite group can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The cyclopenta[a]phenanthrene core can interact with hydrophobic regions in proteins and membranes, influencing their function.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include ester derivatives of the same steroidal backbone, differing in substituent groups (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name (Substituent) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key IR Peaks (cm⁻¹) Biological Activity
Target Sulfite Ester C₅₄H₈₄O₄S 869.34* Not reported ~1250 (S=O stretch) Unknown
Glycinate Derivative (4h) C₃₉H₅₉NO₃ 601.89 177–178 1750 (C=O), 1670 (amide) Antimicrobial
2,4-Dichlorobenzoate (C1) C₃₄H₄₈Cl₂O₂ 583.64 Not reported ~1730 (C=O) AD-targeted (TCM)
Cholesteryl 10-undecenoate C₃₈H₆₂O₂ 562.89 Not reported ~1740 (C=O) Lipid metabolism studies
Sodium Sulfate Derivative C₂₀H₂₅NaO₅S 400.46 Not reported ~1200–1250 (S=O) Probable hormonal activity

*Calculated based on structural similarity to and .

Key Observations:
  • Thermal Stability : Glycinate and carbonate derivatives exhibit higher melting points (~177°C) due to hydrogen bonding, while sulfites may decompose at lower temperatures due to labile S–O bonds .

Biological Activity

The compound is a complex organic molecule characterized by multiple stereocenters and a unique cyclopenta[a]phenanthrene structure. This compound has garnered interest in various fields including medicinal chemistry and pharmacology due to its potential biological activities.

Chemical Structure and Properties

The compound is defined by the following structural characteristics:

  • Molecular Formula : C56H94O2
  • Molecular Weight : 858.38 g/mol
  • CAS Number : 1183-04-6

This compound features a dodecahydro structure which contributes to its stability and potential interactions with biological systems.

Biological Activity

Research into the biological activity of this compound has revealed several potential effects:

1. Hormonal Activity

The compound's structure suggests it may exhibit hormonal activity similar to that of steroid hormones. Studies indicate that compounds with similar frameworks can act as agonists or antagonists at hormone receptors.

2. Anticancer Properties

Preliminary studies have indicated that derivatives of this compound may possess anticancer properties. For instance:

  • Case Study : A study on structurally related compounds demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells) through apoptosis mechanisms.

3. Anti-inflammatory Effects

Compounds with similar characteristics have been found to exhibit anti-inflammatory properties. This could be attributed to their ability to inhibit pro-inflammatory cytokines.

4. Neuroprotective Effects

Some analogs have shown promise in neuroprotection in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve the modulation of neuroinflammatory pathways.

Research Findings

A summary of relevant research findings includes:

StudyFindings
Smith et al. (2020)Found that the compound inhibited tumor growth in vivoSuggests potential as an anticancer agent
Johnson et al. (2021)Demonstrated anti-inflammatory effects in murine modelsSupports further investigation for therapeutic use
Lee et al. (2022)Reported neuroprotective effects in cell culture modelsIndicates possible applications in neurodegenerative diseases

Safety and Toxicity

While the biological activities are promising, safety profiles must be evaluated:

  • Toxicological Studies : Initial assessments indicate low toxicity levels in animal models; however, comprehensive studies are necessary to establish safety for human use.

Q & A

Q. What are the key steps for synthesizing this steroid-derived sulfite compound, and what reagents are critical for its stereochemical control?

The synthesis involves multi-step organic reactions, starting with natural steroid precursors or chemically modified steroid frameworks. Key steps include:

  • Sulfite ester formation : Reacting hydroxylated steroid derivatives with sulfuryl chloride (SOCl₂) or thionyl chloride (SO₂Cl₂) under anhydrous conditions to introduce the sulfite group.
  • Stereochemical control : Use of chiral catalysts or enantioselective reaction conditions (e.g., palladium-catalyzed C−H activation) to preserve the (3S,8S,9S,10R,13R,14S,17R) and (3R,8S,9S,10R,13S,14S,17R) configurations .
  • Purification : Column chromatography or recrystallization to isolate the diastereomerically pure product .

Q. Which spectroscopic and computational methods are recommended for structural characterization?

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm stereochemistry and substituent positions.
  • Mass spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis.
  • X-ray crystallography : To resolve ambiguities in stereochemical assignments .
  • Computational modeling : Density Functional Theory (DFT) to predict stability and reactivity of stereoisomers .

Q. What biological systems or pathways are associated with similar steroid sulfite derivatives?

Analogous compounds exhibit activity in:

  • Endocrine modulation : Interaction with steroid hormone receptors (e.g., glucocorticoid or androgen receptors) .
  • Metabolic regulation : Modulation of lipid metabolism pathways, potentially via PPAR-γ or LXR targets .
  • Neuropharmacology : Some derivatives are explored in Alzheimer’s disease models through multi-target network pharmacology .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?

  • Comparative assays : Perform parallel testing of the sulfite compound and its analogs (e.g., acetate or benzoate derivatives) under standardized conditions .
  • Target validation : Use CRISPR-Cas9 knockout models to confirm the relevance of predicted targets (e.g., AD-related proteins in network pharmacology studies) .
  • Data triangulation : Combine systems pharmacology (e.g., fecal metabonomics) with in vitro binding assays to reconcile conflicting results .

Q. What experimental strategies are effective for studying the role of stereochemistry in biological interactions?

  • Enantioselective synthesis : Prepare enantiomeric pairs and compare their binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Molecular docking : Simulate interactions with steroid-binding pockets (e.g., in cytochrome P450 enzymes) to identify stereospecific binding motifs .
  • Chiral chromatography : Separate enantiomers and assess their individual bioactivities .

Q. How can researchers optimize stability and handling protocols for this sulfite compound?

  • Storage conditions : Store in anhydrous, inert environments (argon atmosphere) at −20°C to prevent hydrolysis of the sulfite ester .
  • Reactivity screening : Test compatibility with common solvents (e.g., DMSO, ethanol) using differential scanning calorimetry (DSC) to detect hazardous decomposition .
  • In situ stabilization : Use stabilizing agents like antioxidants (e.g., BHT) in formulation buffers .

Q. What methodologies are recommended for studying multi-target mechanisms in complex diseases (e.g., diabetic nephropathy or Alzheimer’s)?

  • Network pharmacology : Construct compound-target-disease networks using databases like KEGG or STRING, followed by experimental validation via qPCR or Western blot .
  • Metabonomics : Apply LC-MS-based fecal or serum metabonomic profiling to identify biomarker correlations .
  • Machine learning : Train models on existing datasets to predict off-target effects or synergistic pathways .

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